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Compound of Interest

Compound Name: Ibrutinib deacryloylpiperidine

Cat. No.: B1370916

An In-depth Technical Guide to Ibrutinib
Deacryloylpiperidine

This technical guide provides a comprehensive overview of ibrutinib deacryloylpiperidine, an
impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document is intended for
researchers, scientists, and professionals in the field of drug development, offering detailed
information on its chemical properties, synthesis, and biological context.

Chemical Identity and Structure

Ibrutinib deacryloylpiperidine, also known as IBT4A, is recognized as a significant impurity in
the synthesis of ibrutinib.[1][2] Its core structure is the pyrazolopyrimidine ring linked to a
phenoxyphenyl group and a piperidine ring, but it lacks the acryloyl group present on the
piperidine nitrogen of the parent molecule, ibrutinib.

CAS Number: 330786-24-8[1][2][3]
Molecular Structure:

The molecular formula for ibrutinib deacryloylpiperidine is C17H13NsO.[2] The structure is
derived from ibrutinib by the removal of the acryloyl group from the piperidine moiety. Ibrutinib
itself is chemically described as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-
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d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one.[4][5] The deacryloylpiperidine derivative is

therefore (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine.

Quantitative Data

The following table summarizes the key quantitative data available for ibrutinib

deacryloylpiperidine and its parent compound, ibrutinib.

Ibrutinib
Property Deacryloylpiperidin  Ibrutinib Reference(s)
e (IBT4A)
CAS Number 330786-24-8 936563-96-1 [1][3][5][6]
Molecular Formula C17H13NsO C25H24N602 [2][41[5]
Molecular Weight 303.32 g/mol 440.5 g/mol [2][5]
) >98% (commercially >98% (commercially
Purity ) ) [21[7]
available) available)
N DMSO: 25 mg/mL Not specified for the
Solubility [2]
(82.42 mM) parent compound
Boiling Point -
) 577.4+£50.0 °C Not specified [2]
(Predicted)
Density (Predicted) 1.380+0.06 g/cm3 Not specified [2]
pKa (Predicted) 10.40+0.30 Not specified [2]
ICso (for BTK) Not applicable 0.5nM [1][2][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of ibrutinib and

its related compounds.

Synthesis of Ibrutinib:
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The synthesis of ibrutinib typically involves the acylation of the piperidine intermediate with

acryloyl chloride.[9][10][11] The formation of ibrutinib deacryloylpiperidine can occur as a

result of incomplete reaction or degradation.

Acylation Reaction: A common method involves the reaction of (R)-3-(4-phenoxyphenyl)-1-
(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride in the presence of
a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane.[9]
[10][11] The reaction is often carried out at a low temperature (e.g., 0 °C) and then allowed
to warm to room temperature.[10]

Purification: Post-reaction, the mixture is typically washed with an acidic solution, a basic
solution, and water.[9] The final product is often purified by recrystallization from a suitable
solvent system, such as dichloromethane, ethyl acetate, or n-heptane.[9] Column
chromatography may also be employed for purification.[12]

In Vivo Formulation:

For in vivo experiments, a suitable vehicle is required to administer the compound. A common

protocol for preparing a formulation of a related compound for oral or intraperitoneal injection

involves the following steps:[1]

Prepare a stock solution in DMSO (e.g., 25.0 mg/mL).

To prepare a 1 mL working solution, take 100 pL of the DMSO stock solution.
Add 400 pL of PEG300 and mix thoroughly.

Add 50 pL of Tween-80 and mix again.

Finally, add 450 pL of saline to bring the total volume to 1 mL. This results in a suspended
solution with a concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% Saline.[1] It is recommended to use sonication to aid dissolution and to
prepare the working solution fresh on the day of use.[1]

Signaling Pathway and Mechanism of Action of
Ibrutinib
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Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical
enzyme in the B-cell receptor (BCR) signaling pathway.[8][13][14] This pathway is essential for
the proliferation, survival, and differentiation of B-cells.[13][14] The deacryloylpiperidine
impurity lacks the acryloyl group responsible for the covalent and irreversible binding to the
Cysteine-481 residue in the active site of BTK, and therefore is not expected to have the same
inhibitory activity.[8][13]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition
by ibrutinib.
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ibrutinib on BTK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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